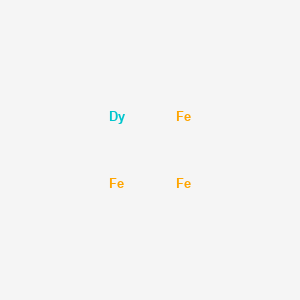
Dysprosium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium-iron compounds are a class of materials that combine the rare-earth element dysprosium with iron. Dysprosium, symbolized as Dy, is a lanthanide with atomic number 66. It is known for its high magnetic susceptibility and thermal neutron absorption cross-section. When combined with iron, these compounds exhibit unique magnetic and structural properties, making them valuable in various high-tech applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium-iron compounds can be synthesized through several methods. One common approach is the reduction diffusion method, where dysprosium oxide (Dy₂O₃) is reduced using calcium in the presence of iron to form the alloy powder . Another method involves electrolytic production in fluoride-based electrolytes, where rare earth oxides are dissolved and reduced to form the desired alloy .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves the use of molten fluoride-based electrolytes. The process includes dissolving dysprosium oxide in a mixture of dysprosium fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolytic cell setup uses graphite anodes and inert or consumable cathodes to deposit the alloy in liquid form .
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas. It also reacts with dilute acids to produce dysprosium salts and hydrogen gas .
Common Reagents and Conditions
Common reagents used in reactions with dysprosium-iron compounds include dilute acids like hydrochloric acid and sulfuric acid. These reactions typically occur at elevated temperatures to facilitate the formation of dysprosium salts and hydrogen gas .
Major Products Formed
The major products formed from these reactions include dysprosium hydroxide, dysprosium chloride, and dysprosium sulfate. These compounds are often used in various applications due to their unique properties .
Wissenschaftliche Forschungsanwendungen
Dysprosium-iron compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dysprosium-iron compounds is primarily based on their magnetic properties. Dysprosium’s high magnetic susceptibility allows it to interact strongly with magnetic fields, making it useful in applications like MRI and data storage. The molecular targets and pathways involved include the alignment of magnetic domains and the interaction with external magnetic fields to produce desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dysprosium-iron include other rare-earth iron alloys such as terbium-iron and holmium-iron. These compounds also exhibit unique magnetic properties and are used in similar applications .
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high thermal neutron absorption cross-section and magnetic susceptibility. This makes them particularly valuable in applications requiring strong magnetic interactions and radiation shielding .
Conclusion
Dysprosium-iron compounds are a fascinating class of materials with a wide range of applications in science and industry Their unique properties, including high magnetic susceptibility and thermal neutron absorption, make them invaluable in fields such as chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
12517-72-5 |
|---|---|
Molekularformel |
DyFe3 |
Molekulargewicht |
330.03 g/mol |
IUPAC-Name |
dysprosium;iron |
InChI |
InChI=1S/Dy.3Fe |
InChI-Schlüssel |
VEMNCLIWMNDOTF-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





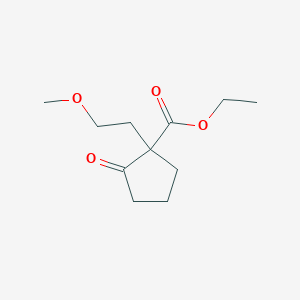

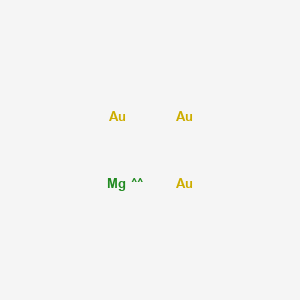

![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
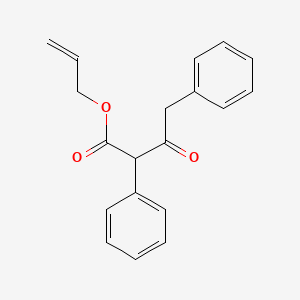
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
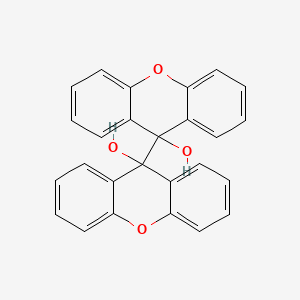

![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
